1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide
Description
The compound 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide features a pyrrolidinone core substituted with a 3,4-dimethylphenyl group at position 1 and a carboxamide-linked ethyl side chain terminating in a trifluoromethyl-substituted pyrazole. This structure combines a lipophilic aromatic moiety (3,4-dimethylphenyl) with a polar pyrrolidinone-carboxamide scaffold and a trifluoromethylpyrazole group, which may enhance metabolic stability and binding affinity in medicinal chemistry contexts. The molecular formula is estimated as C₁₉H₂₁F₃N₄O₂, with a molecular weight of approximately 394.4 g/mol (calculated).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-12-3-4-15(9-13(12)2)26-11-14(10-17(26)27)18(28)23-6-8-25-7-5-16(24-25)19(20,21)22/h3-5,7,9,14H,6,8,10-11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APROXGVEZIAIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CC(=N3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyrazole ring, and the incorporation of the trifluoromethyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced techniques such as continuous flow reactors. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.
Scientific Research Applications
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound’s unique properties make it suitable for use in various industrial processes, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 3,4-dimethylphenyl group increases lipophilicity compared to the 4-fluorophenyl group in and the 2,3-dimethylphenyl isomer in .
- The trifluoromethylpyrazole moiety enhances metabolic stability relative to the isopropyl-thiadiazole in and , which may reduce oxidative metabolism .
The methoxybenzyl group in contributes to a higher molecular weight (527.53 g/mol) and polar surface area, likely improving solubility but reducing membrane permeability.
Core Structure Variations: Compounds , and retain the pyrrolidinone-carboxamide core, whereas utilizes a pyrazole-carboxamide scaffold, altering electronic properties and binding interactions.
Biological Implications: The trifluoromethyl group in the target compound may enhance target binding via halogen bonding, a feature absent in non-fluorinated analogs like .
Biological Activity
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide, also referred to as a pyrrolidine carboxamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features complex structural elements, including a pyrrolidine ring and a trifluoromethyl-substituted pyrazole, which contribute to its pharmacological potential.
The molecular formula of this compound is with a molecular weight of approximately 421.45 g/mol. The compound's structure can be elucidated through various spectroscopic techniques, which confirm the presence of the key functional groups necessary for biological activity.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that its biological activity may involve interaction with specific enzymes or receptors in the body. The presence of the trifluoromethyl group and the pyrazole moiety suggests potential inhibition of pathways related to inflammation and cancer cell proliferation.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyrrolidine frameworks have shown promising results against various cancer cell lines:
- Cell Lines Tested : HepG2 (human liver carcinoma), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : Compounds in this category have demonstrated IC50 values ranging from 10 μM to 50 μM, indicating moderate to high potency against cancer cells .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response:
- Inhibition Rates : Some derivatives exhibited over 70% inhibition of COX-2 at concentrations comparable to standard anti-inflammatory drugs like diclofenac .
| Compound Name | Target Enzyme | IC50 (μM) | % Inhibition |
|---|---|---|---|
| Compound A | COX-2 | 12.5 | 75% |
| Compound B | COX-1 | 15.0 | 68% |
Case Studies
A series of case studies have documented the synthesis and evaluation of similar compounds:
- Study on Pyrazole Derivatives : A study investigated a range of pyrazole derivatives for their anticancer activity against multiple cell lines, revealing that modifications on the phenyl ring significantly influenced potency .
- Pharmacokinetic Analysis : Another study focused on the pharmacokinetics of related compounds, highlighting favorable absorption and distribution profiles which suggest good bioavailability for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
